![molecular formula C16H14N2O3 B12622257 N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-71-6](/img/structure/B12622257.png)
N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide moiety attached to a prop-2-en-1-yl group, which is further substituted with a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and 3-nitrobenzaldehyde.
Condensation Reaction: The benzamide undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: Due to its benzamide structure, it may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
- N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide
- (2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Comparison:
- Structural Differences: While similar in having a benzamide or chalcone core, the substituents and their positions differ, leading to variations in chemical reactivity and biological activity.
- Unique Features: N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide’s unique combination of a nitro group and a prop-2-en-1-yl linkage provides distinct electronic and steric properties, influencing its reactivity and potential applications.
Propriétés
Numéro CAS |
919349-71-6 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
N-[2-(3-nitrophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(14-8-5-9-15(10-14)18(20)21)11-17-16(19)13-6-3-2-4-7-13/h2-10H,1,11H2,(H,17,19) |
Clé InChI |
OVVNTCUXFWMGIY-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



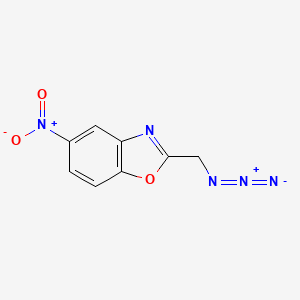
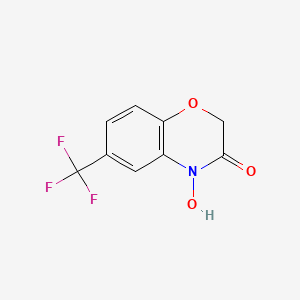
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
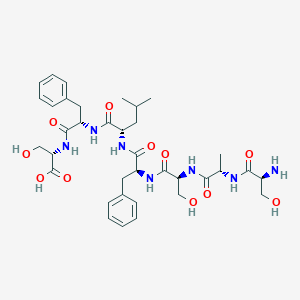
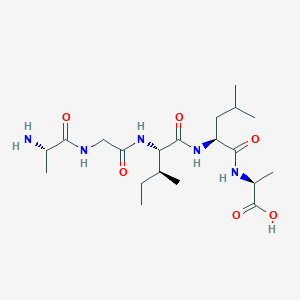
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
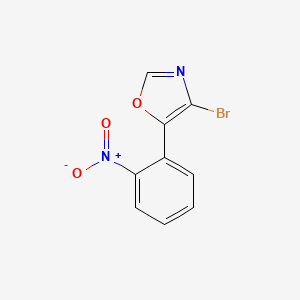

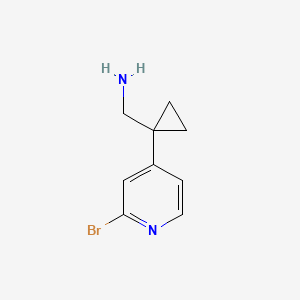
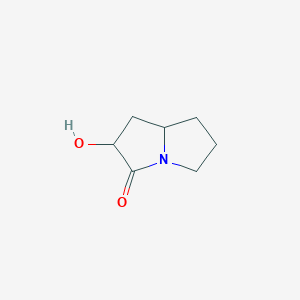
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
